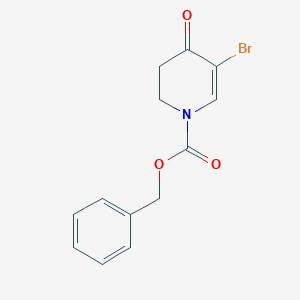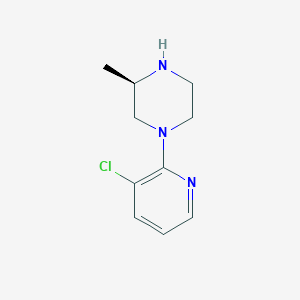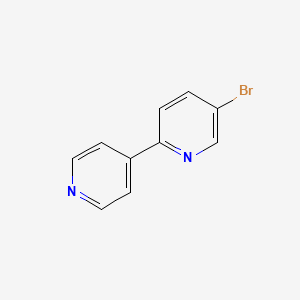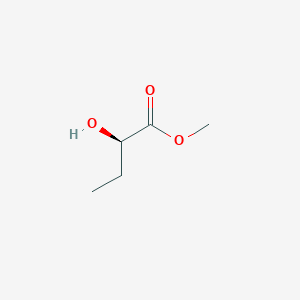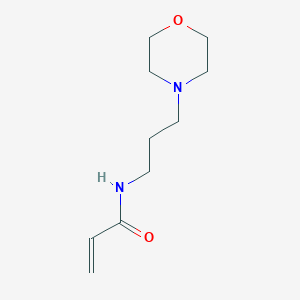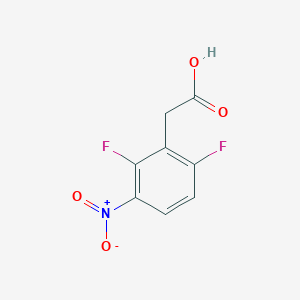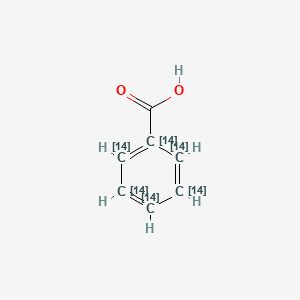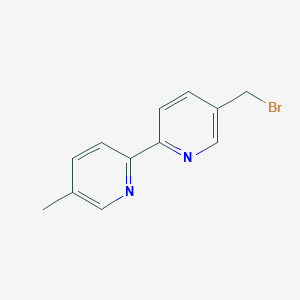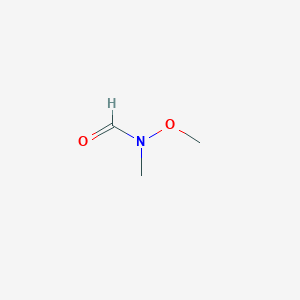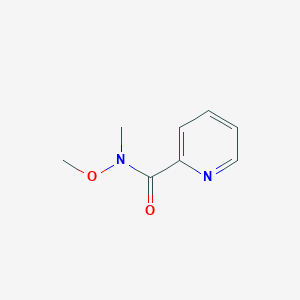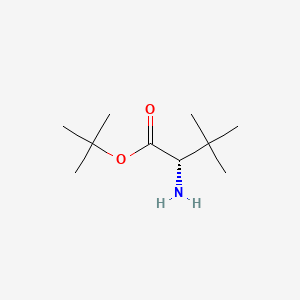
tert-butyl (2S)-2-amino-3,3-dimethylbutanoate
Overview
Description
Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research as a building block for the synthesis of various biologically active molecules. This compound is particularly important in the fields of medicinal chemistry and organic synthesis due to its unique properties and versatility.
Preparation Methods
Tert-butyl 3-methyl-L-valinate can be synthesized through several methods. One common synthetic route involves the reaction of L-valine with tert-butanol in the presence of hydrochloric acid . This reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
Tert-butyl 3-methyl-L-valinate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include multinuclear and intramolecular hydrogen, as well as nonpolar solvents . For example, it can undergo irreversible oxidation to form β-unsaturated ketones, which are important intermediates in medicinal chemistry . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-methyl-L-valinate has a wide range of scientific research applications. In organic synthesis, it is used to synthesize various oxazolidinones, which are crucial in pharmaceutical research and development. Additionally, it plays a role in the biosynthesis of natural products, such as butyrolactol A, an antifungal polyketide.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-3,3-dimethylbutanoate involves its role as a linker in the formation of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects.
Comparison with Similar Compounds
Tert-butyl 3-methyl-L-valinate can be compared with other similar compounds, such as tert-butyl L-valinate and tert-butyl (2S)-2-amino-3-methylbutanoate . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. For example, tert-butyl L-valinate is commonly used in the synthesis of β-unsaturated ketones, while tert-butyl (2S)-2-amino-3,3-dimethylbutanoate is more versatile in its applications in polymer science and organic synthesis .
Conclusion
Tert-butyl 3-methyl-L-valinate is a valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and versatility make it an essential building block for the synthesis of various biologically active molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZORTGLYQDNMF-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460127 | |
| Record name | tert-butyl 3-methyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61169-85-5 | |
| Record name | tert-butyl 3-methyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8R,9S,13S,14S,17S)-2,4,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1600838.png)
![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)
